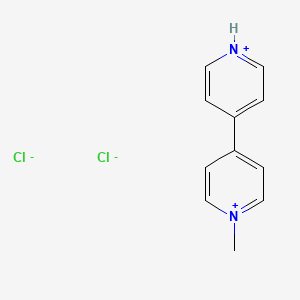

4,4-Bipyridinium, 1-methyl-, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Bipyridinium, 1-methyl-, chloride, also known as 1,1’-Dimethyl-4,4’-bipyridinium dichloride hydrate, is a bipyridine with a divalent chloride . It has been shown to have synergic effects in the presence of dextran sulfate and paraquat . Bipyridinium salts are popular due to their potential applications in redox flow batteries .

Synthesis Analysis

The synthesis of bipyridiniums involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis of 4,4′-bipyridinium sulfonic acid chloride utilizes a new solid acid .Molecular Structure Analysis

Bipyridinium salts have a structure that depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . For instance, X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

The electrochemical behavior of this compound involves multiple redox processes . For example, 1,1′-dimethyl 4,4′-bipyridinium diiodide (DMPI) can undergo a two-step redox process with the first step being a reversible reduction process .Aplicaciones Científicas De Investigación

Hazardous Chemical Management

4,4-Bipyridinium compounds, including paraquat and diquat, have been highlighted for their high toxicity and the need for special control regarding handling, storage, use, and disposal. Research emphasizes their potential threat to human life and health, advocating for stricter law enforcement monitoring due to their history of use in criminal and suicidal incidents. This underscores the critical nature of managing such chemicals to prevent misuse and accidental poisonings (Prodanchuk et al., 2021).

Environmental Monitoring and Safety

The presence of 4,4-Bipyridinium, 1-methyl-, chloride (paraquat) in the environment, particularly in agricultural settings, necessitates the development of sensitive and selective detection methods. Electrochemical sensors have been identified as a promising approach for detecting paraquat in food samples due to their accuracy and fast handling. This is crucial for monitoring its environmental impact and ensuring food safety, given paraquat's genotoxic and teratogenic effects (Laghrib et al., 2020).

Industrial Applications

In the context of industrial applications, 4,4-Bipyridinium derivatives have been explored for their utility in electrochemical processes and as components in materials science. For instance, their role in enhancing the performance of electrochemical water treatment systems has been reviewed, highlighting their potential in addressing the challenges of water contamination with minimal toxic byproducts (Radjenovic & Sedlak, 2015). Furthermore, their inclusion in coordination polymers has been studied for applications in catalysis, magnetism, and porosity, offering insights into designing materials with specific functional properties (Burd et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of 4,4-Bipyridinium, 1-methyl-, chloride, also known as viologens, are electron-rich aromatic diamines . These targets play a crucial role in the cyclocondensation reaction, which is harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

Mode of Action

The compound interacts with its targets through a reversible one- and two-electron reduction process . This interaction results in dramatic changes in the UV-vis absorption spectra of the materials . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Biochemical Pathways

The affected biochemical pathway involves the reduction of the three bipyridinium groups in the hexacationic trimer, giving a tris (radical cation), which occurs by the addition of three electrons at the same potential (−0.65 V) . This process is accompanied by discrete, multiple redox processes .

Pharmacokinetics

The compound’s electroactive properties and its ability to undergo reversible redox processes suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the production of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit interesting conductivity properties in the solid state .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . Furthermore, the anhydrate hydrate interconversion of 4,4′-bipyridine shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Direcciones Futuras

Bipyridinium residues are intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Future research may focus on increasing the stability of the dimer and exploring the formation of an inclusion complex .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 4,4-Bipyridinium, 1-methyl-, chloride exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of this compound are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .

Cellular Effects

One study suggests that it does not cause any cellular toxicity or mitochondrial membrane potential changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . This change in absorption spectra is indicative of changes at the molecular level.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-Bipyridinium, 1-methyl-, chloride involves the reaction of 1-methyl-4,4'-bipyridinium with hydrochloric acid.", "Starting Materials": [ "1-methyl-4,4'-bipyridinium", "Hydrochloric acid" ], "Reaction": [ "Add 1-methyl-4,4'-bipyridinium to a round-bottom flask", "Add hydrochloric acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with cold water", "Dry the precipitate under vacuum", "Obtain 4,4-Bipyridinium, 1-methyl-, chloride as a white solid" ] } | |

Número CAS |

4397-88-0 |

Fórmula molecular |

C11H11ClN2 |

Peso molecular |

206.67 g/mol |

Nombre IUPAC |

1-methyl-4-pyridin-4-ylpyridin-1-ium;chloride |

InChI |

InChI=1S/C11H11N2.ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 |

Clave InChI |

QKZAKUYBDYBFSB-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |

SMILES canónico |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)

![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)

![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)

![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)